molecular formula C23H30N2O2 B10879199 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(naphthalen-2-yloxy)ethanone

1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(naphthalen-2-yloxy)ethanone

Cat. No.: B10879199
M. Wt: 366.5 g/mol
InChI Key: WOQNBHYPWCLOTO-UHFFFAOYSA-N
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Description

1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(naphthalen-2-yloxy)ethanone is a complex organic compound featuring a piperidine ring, an azepane ring, and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(naphthalen-2-yloxy)ethanone typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Piperidine Ring: Starting with a suitable precursor, such as 4-piperidone, the piperidine ring is formed through reductive amination.

    Introduction of the Azepane Ring: The azepane ring is introduced via nucleophilic substitution reactions, often using azepane derivatives.

    Attachment of the Naphthalene Moiety: The naphthalene group is attached through etherification reactions, where naphthol is reacted with an appropriate halide derivative of the piperidine-azepane intermediate.

    Final Coupling: The final step involves coupling the intermediate with an ethanone derivative under controlled conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(naphthalen-2-yloxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(naphthalen-2-yloxy)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential use as an analgesic, anti-inflammatory, or antipsychotic agent.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(naphthalen-2-yloxy)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-[4-(Piperidin-1-yl)piperidin-1-yl]-2-(naphthalen-2-yloxy)ethanone: Similar structure but lacks the azepane ring.

    1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(phenoxy)ethanone: Similar structure but with a phenyl group instead of a naphthalene moiety.

Uniqueness: 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(naphthalen-2-yloxy)ethanone is unique due to the combination of the azepane and piperidine rings with the naphthalene moiety, which may confer distinct pharmacological properties and chemical reactivity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C23H30N2O2

Molecular Weight

366.5 g/mol

IUPAC Name

1-[4-(azepan-1-yl)piperidin-1-yl]-2-naphthalen-2-yloxyethanone

InChI

InChI=1S/C23H30N2O2/c26-23(18-27-22-10-9-19-7-3-4-8-20(19)17-22)25-15-11-21(12-16-25)24-13-5-1-2-6-14-24/h3-4,7-10,17,21H,1-2,5-6,11-16,18H2

InChI Key

WOQNBHYPWCLOTO-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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